N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide (CAS Number: 488724-74-9) is a complex organic compound with the following molecular formula:
C21H22N4O3S3
. It features an intriguing combination of functional groups, including an ethoxy group, hydroxyphenyl moiety, and a thiadiazole ring.Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific data on this exact compound, similar hydrazides are often synthesized through condensation reactions between hydrazine derivatives and appropriate carbonyl compounds. In this case, the ethoxy-substituted benzaldehyde likely reacts with a thiosemicarbazide derivative to form the hydrazone intermediate. Subsequent cyclization and sulfur incorporation yield the final product.
Reaction Conditions: The specific reaction conditions would depend on the synthetic route chosen. Researchers typically optimize temperature, solvent, and reagent concentrations to achieve high yields.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is scarce. It may not be widely produced due to its specialized nature.
Chemical Reactions Analysis
Reactivity: N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide likely undergoes various chemical reactions:
Oxidation: Oxidative processes may modify the hydroxyphenyl group or the sulfur-containing moieties.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Substitution reactions may occur at the thiadiazole ring or the benzyl sulfanyl group.
Common Reagents and Conditions: Reagents such as oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride) could be employed. Reaction conditions would vary based on the desired transformation.
Major Products: The major products depend on the specific reaction pathway. Potential products include derivatives with modified functional groups or ring structures.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, coordination chemistry, and ligand properties. Its unique structure could find applications in supramolecular chemistry.
Biology and Medicine: Due to its diverse functional groups, this compound might exhibit biological activity. Further studies could explore its potential as an enzyme inhibitor, antimicrobial agent, or even anticancer drug.
Industry: Applications in materials science (e.g., polymers, sensors) or as intermediates for other compounds are possible.
Mechanism of Action
The exact mechanism remains speculative, but potential molecular targets could involve enzymes, receptors, or cellular pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers can compare this compound’s structure, reactivity, and properties with related hydrazides and thiadiazoles.
Remember, this compound’s uniqueness lies in its intricate combination of functional groups, making it an exciting subject for scientific exploration .
Properties
Molecular Formula |
C21H22N4O3S3 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N4O3S3/c1-3-28-17-6-4-5-16(19(17)27)11-22-23-18(26)13-30-21-25-24-20(31-21)29-12-15-9-7-14(2)8-10-15/h4-11,27H,3,12-13H2,1-2H3,(H,23,26)/b22-11+ |
InChI Key |
ORFGCFWZGQLZOJ-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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